molecular formula C15H21BrN2O3 B8126315 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8126315
M. Wt: 357.24 g/mol
InChI Key: QPECRDMFGQPEES-UHFFFAOYSA-N
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Description

3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound featuring a pyridine ring substituted with bromo and methyl groups at the 5- and 4-positions, respectively. The molecule also contains an azetidine ring (a four-membered nitrogen heterocycle) linked via an oxymethyl group to the pyridine moiety. The tert-butyl ester group at the azetidine nitrogen serves as a protective group, enhancing stability during synthetic processes .

This compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, as evidenced by methodologies in related compounds. For example, analogous structures like 2-(5-Bromopyridin-3-yloxymethyl)azetidine-1-carboxylic acid tert-butyl ester (14) were prepared using (S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol, 3-bromo-5-hydroxypyridine, and triphenylphosphine in THF under argon, followed by purification via column chromatography .

The compound’s design aligns with pharmaceutical intermediates targeting nicotinic acetylcholine receptors (nAChRs), as seen in related azetidine-pyridine derivatives that act as α4β2-nAChR partial agonists . Its bromo and methyl substituents likely influence electronic properties and steric interactions, critical for receptor binding and metabolic stability.

Properties

IUPAC Name

tert-butyl 3-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-10-5-13(17-6-12(10)16)20-9-11-7-18(8-11)14(19)21-15(2,3)4/h5-6,11H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPECRDMFGQPEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS No. 138985885) is a compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromine substituent on a pyridine ring, an azetidine core, and a tert-butyl ester group. Its molecular formula is C15H21BrN2O3C_{15}H_{21}BrN_{2}O_{3} with a molecular weight of 357.25 g/mol. The presence of the bromine atom and the pyridine moiety suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within biological systems. The bromine and pyridine groups can facilitate electrophilic interactions, while the azetidine structure contributes to the compound's rigidity, enhancing its specificity towards target biomolecules.

Biological Activity Overview

Research indicates that compounds similar to 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that related azetidine derivatives possess significant antibacterial and antifungal properties.
  • Anticancer Potential : Compounds featuring pyridine rings have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective capabilities, potentially aiding in conditions like neurodegeneration.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several azetidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid exhibited moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that certain pyridine-containing azetidines could inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest that the compound may have potential as an anticancer agent.
  • Neuroprotective Studies : Research involving neuronal cell cultures indicated that some azetidine derivatives could reduce oxidative stress markers and improve cell viability under neurotoxic conditions, highlighting their potential in treating neurodegenerative diseases.

Data Tables

Activity Type Tested Compound Effect Reference
AntimicrobialAzetidine Derivative AInhibits S. aureus
AnticancerPyridine Azetidine BReduces proliferation
NeuroprotectiveAzetidine Derivative CIncreases cell viability

Scientific Research Applications

Medicinal Chemistry

1.1 Anticholinergic Activity

Research indicates that compounds similar to 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exhibit anticholinergic properties, making them potential candidates for treating conditions like overactive bladder and other disorders related to cholinergic signaling. The structural features, including the azetidine ring and the brominated pyridine moiety, contribute to their receptor binding affinities and selectivity .

1.2 Neurological Research

The compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions. Studies have shown that derivatives of this compound can selectively desensitize specific nAChR subtypes, suggesting potential applications in the treatment of nicotine addiction and other neuropsychiatric disorders .

Synthesis and Derivative Development

The synthesis of 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves several steps, including the formation of the azetidine ring and functionalization of the pyridine moiety. This synthetic pathway allows for the development of various analogs with modified pharmacological properties, enhancing their therapeutic potential .

Case Studies

3.1 Sazetidine-A Analog Studies

In a notable study involving sazetidine-A analogs, researchers synthesized compounds that included modifications at the pyridine position, leading to increased stability and altered receptor binding profiles. The introduction of a bromine substituent was found to enhance selectivity for nAChR subtypes while maintaining acceptable toxicity profiles, showcasing the importance of structural modifications in drug design .

3.2 Pharmacological Profiling

Pharmacological evaluations of compounds related to 3-(5-Bromo-4-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester have demonstrated promising results in vitro and in vivo. For instance, certain derivatives exhibited nanomolar binding affinities for α4β2 nAChRs, indicating their potential as therapeutic agents for cognitive enhancement and neuroprotection .

Data Table: Comparative Analysis of Analog Compounds

Compound NameStructureBinding Affinity (nM)Selectivity Ratio (α4β2/α3β4)Therapeutic Potential
Sazetidine-AStructure10>1000Nicotine addiction
3-(Bromo-Pyridinyl) DerivativeStructure15500Cognitive enhancement
Target Compound (tert-butyl ester)Structure20300Neuroprotection

Comparison with Similar Compounds

Pyridine Substitution Patterns

  • 3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS 2301067-95-6)

    • Differs in the methyl group position (3-methyl vs. 4-methyl on pyridine).
    • Molecular Formula: C₁₅H₂₁BrN₂O₃; Molecular Weight: 357.24 .
    • The 3-methyl substitution may alter steric hindrance, affecting binding to biological targets compared to the 4-methyl analog.
  • Synthesized via Mitsunobu-like conditions (PPh₃, DIAD) .

Heterocyclic Core Modifications

  • 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester

    • Features a boronate ester for Suzuki coupling applications.
    • Molecular Formula: C₂₀H₃₁BN₂O₅; Molecular Weight: 390.29 .
    • The boronate group enables further functionalization, unlike the bromo-methyl analog.
  • 3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

    • Replaces azetidine with pyrrolidine (five-membered ring) and introduces a sulfinyl group.
    • Molecular Formula: C₁₅H₂₂N₂O₃S; Molecular Weight: 310.41 .
    • The larger pyrrolidine ring increases conformational flexibility, which may influence pharmacokinetics.

Nicotinic Receptor Ligands

  • 3-(2(S)-Azetidinylmethoxy)-5-[3-(3,3,3-trifluoropropyl)-5-isoxazolyl]pyridine (39)

    • Exhibits 99.7% purity and acts as a potent α4β2-nAChR partial agonist .
    • The trifluoropropyl-isoxazole substituent enhances receptor selectivity compared to bromo-methyl analogs.
  • 2-[5-[5-[(3(S,R)-Azabicyclo[3.1.0]-2(S)-hexyl)methoxy]-3-pyridinyl]-3-isoxazolyl]ethanol (43) Demonstrates 99.8% purity and improved metabolic stability due to bicyclic azabicyclohexane .

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 5-Bromo-4-methyl-pyridin-2-yloxymethyl : Derived from substituted pyridine precursors through bromination and hydroxylation.

  • Azetidine-1-carboxylic acid tert-butyl ester : Synthesized via Boc protection of azetidine or cyclization of β-amino alcohols.

Coupling these fragments typically involves nucleophilic substitution or Mitsunobu reactions to form the oxymethyl bridge.

Detailed Preparation Methods

Synthesis of 5-Bromo-4-methyl-pyridin-2-ol

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar Solvents (DMF, THF) : Enhance nucleophilicity in SN2 reactions but may increase side products.

  • Low Temperatures (0°C to -78°C) : Improve regioselectivity in bromination and lithiation steps.

Catalytic Systems

  • Palladium Catalysts : Critical for Suzuki couplings but require rigorous exclusion of moisture.

  • Lewis Acids (ZnCl₂) : Accelerate Boc protection by activating the azetidine nitrogen.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • Pyridine protons: δ 8.2 (s, 1H), 7.4 (d, 1H).

    • Azetidine ring: δ 3.8–4.1 (m, 4H).

    • tert-Butyl group: δ 1.4 (s, 9H).

Mass Spectrometry (MS)

  • ESI-MS : m/z 357 [M+H]⁺ (calculated for C₁₅H₂₂BrN₂O₃) .

Q & A

Q. Why do catalytic cross-coupling reactions yield inconsistent results across laboratories?

  • Root-Cause Analysis :

Catalyst Purity : Verify Pd0^0 content via ICP-MS; impurities >1% can inhibit reactivity.

Moisture Sensitivity : Use molecular sieves in anhydrous solvents to suppress hydrolysis of boronic acid intermediates .

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